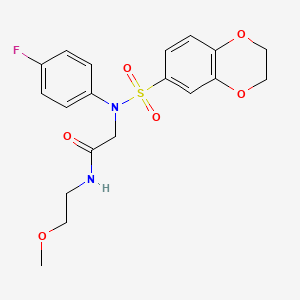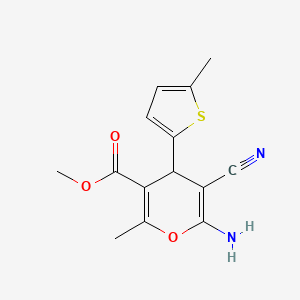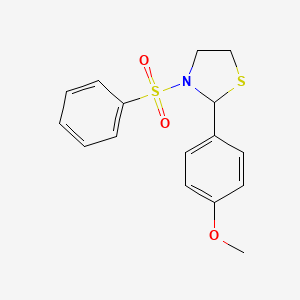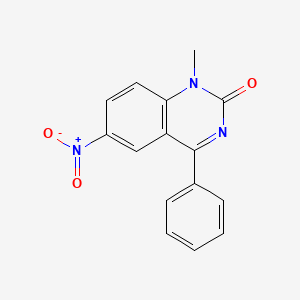![molecular formula C13H15ClN4S B5007657 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a chlorophenyl group and an imidazolylpropyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 3-chloroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfenic acid, sulfinic acid, or sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
N-(3-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and thiourea functionalities.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Material Science: Use as a building block for the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with various enzymes or receptors, potentially inhibiting their activity. The imidazole ring may also play a role in binding to metal ions or interacting with biological macromolecules.
相似化合物的比较
Similar Compounds
N-phenyl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea: Lacks the chloro substituent on the phenyl ring.
N-(3-chlorophenyl)-N’-methylthiourea: Lacks the imidazolylpropyl group.
N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]thiourea: Has a shorter alkyl chain linking the imidazole ring.
Uniqueness
N-(3-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of both the chlorophenyl and imidazolylpropyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRUWUWZFXTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE](/img/structure/B5007590.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5007592.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)

![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[(E)-3-(2-benzoylhydrazinyl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5007665.png)
